molecular formula C7H11NO2 B14027491 (1S,2R)-2-Amino-[1,1'-bi(cyclopropane)]-2-carboxylic acid

(1S,2R)-2-Amino-[1,1'-bi(cyclopropane)]-2-carboxylic acid

Cat. No.: B14027491
M. Wt: 141.17 g/mol
InChI Key: UYSKIGIVVFKPAL-CAHLUQPWSA-N
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Description

(1S,2R)-2-Amino-[1,1’-bi(cyclopropane)]-2-carboxylic acid is a unique compound characterized by its bicyclic structure, which includes two cyclopropane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Amino-[1,1’-bi(cyclopropane)]-2-carboxylic acid typically involves the use of cyclopropane derivatives and amino acids as starting materials. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Amino-[1,1’-bi(cyclopropane)]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted compounds with various functional groups attached to the bicyclic structure.

Scientific Research Applications

(1S,2R)-2-Amino-[1,1’-bi(cyclopropane)]-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Amino-[1,1’-bi(cyclopropane)]-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic amino acids and derivatives, such as:

  • (1R,2S)-2-Amino-[1,1’-bi(cyclopropane)]-2-carboxylic acid
  • 2-Amino-2-cyclopropylacetic acid
  • 2-Amino-2-cyclopropylpropanoic acid

Uniqueness

What sets (1S,2R)-2-Amino-[1,1’-bi(cyclopropane)]-2-carboxylic acid apart is its specific stereochemistry and the unique properties conferred by its bicyclic structure. This makes it particularly valuable in applications requiring high specificity and selectivity, such as in the development of chiral drugs and catalysts.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1R,2S)-1-amino-2-cyclopropylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H11NO2/c8-7(6(9)10)3-5(7)4-1-2-4/h4-5H,1-3,8H2,(H,9,10)/t5-,7+/m0/s1

InChI Key

UYSKIGIVVFKPAL-CAHLUQPWSA-N

Isomeric SMILES

C1CC1[C@@H]2C[C@@]2(C(=O)O)N

Canonical SMILES

C1CC1C2CC2(C(=O)O)N

Origin of Product

United States

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